Benzo(1,3)dioxol-5-ylmethylene-methyl-amine
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Overview
Description
Benzo(1,3)dioxol-5-ylmethylene-methyl-amine is a chemical compound with the molecular formula C9H9NO2 and a molecular weight of 163.178 g/mol It is known for its unique structure, which includes a benzo[1,3]dioxole ring system attached to a methylene-methyl-amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(1,3)dioxol-5-ylmethylene-methyl-amine typically involves the condensation of benzo[1,3]dioxole-5-carbaldehyde with methylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the condensation process . The reaction mixture is then subjected to purification techniques, such as recrystallization or chromatography, to obtain the desired product in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity on an industrial scale. Additionally, continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
Benzo(1,3)dioxol-5-ylmethylene-methyl-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents, such as bromine or chlorine, and nucleophiles, like amines or thiols, are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzo[1,3]dioxole-5-carboxylic acid derivatives, while reduction can produce benzo[1,3]dioxol-5-ylmethylamine .
Scientific Research Applications
Benzo(1,3)dioxol-5-ylmethylene-methyl-amine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Benzo(1,3)dioxol-5-ylmethylene-methyl-amine involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, the compound has been shown to induce apoptosis and cell cycle arrest in cancer cells by modulating key signaling pathways . The exact molecular targets may include enzymes, receptors, or other proteins involved in cellular processes.
Comparison with Similar Compounds
Benzo(1,3)dioxol-5-ylmethylene-methyl-amine can be compared with other similar compounds, such as:
Benzo(1,3)dioxol-5-ylmethylene-cyclohexyl-amine: This compound has a cyclohexyl group instead of a methyl group, which may alter its chemical properties and biological activities.
Benzo(1,3)dioxol-5-ylmethylene-(2-morpholin-4-yl-ethyl)-amine:
Benzo(1,3)dioxol-5-ylmethylene-(4-(4-bromo-phenyl)-thiazol-2-yl)-amine: The incorporation of a thiazole ring and a bromophenyl group can enhance its biological activity and specificity.
Properties
Molecular Formula |
C9H9NO2 |
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Molecular Weight |
163.17 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-N-methylmethanimine |
InChI |
InChI=1S/C9H9NO2/c1-10-5-7-2-3-8-9(4-7)12-6-11-8/h2-5H,6H2,1H3 |
InChI Key |
VKOWSAAXBQIQFU-UHFFFAOYSA-N |
Canonical SMILES |
CN=CC1=CC2=C(C=C1)OCO2 |
Origin of Product |
United States |
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